N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a thiazole ring, an isoxazole ring, and a fluorophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like glucokinase .
Mode of Action
It can be inferred that the compound may interact with its target enzyme, potentially altering its function and leading to changes at the cellular level .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have shown promising antimicrobial and antiproliferative activities .
Action Environment
Factors such as ph, temperature, and presence of other molecules could potentially influence the action of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and isoxazole rings. One common method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid, followed by a Suzuki reaction with 4-fluorophenylboric acid . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-(4-fluorophenyl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide include:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
2-aminothiazole derivatives: Exhibiting various biological activities such as anticancer, antioxidant, and antimicrobial properties.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of structural features, including the fluorophenyl group and the isoxazole ring. These structural elements contribute to its distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O2S/c1-8-6-12(20-18-8)13(19)17-14-16-11(7-21-14)9-2-4-10(15)5-3-9/h2-7H,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCXLXJNGMGFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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